2-(3,4-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
2-(3,4-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a quinoline core substituted with dimethoxyphenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Povarov cycloaddition reaction, which involves the reaction of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst . This reaction forms the quinoline core, which is then further functionalized to introduce the dimethoxyphenyl and dimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as employing environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
3,4-Dimethoxyphenylacetic acid: Shares the dimethoxyphenyl group but has different chemical properties and applications.
Uniqueness
2-(3,4-Dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid is unique due to its quinoline core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-11-5-7-14-15(20(22)23)10-16(21-19(14)12(11)2)13-6-8-17(24-3)18(9-13)25-4/h5-10H,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUGUHNJRYQLAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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